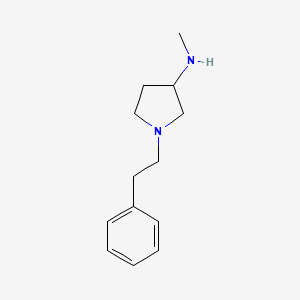

N-Methyl-1-phenethylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-10-15(11-13)9-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |

InChI Key |

VAQHEYOZZASWHU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(C1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

N-Benzyl-N-methylpyrrolidin-3-amine (CAS 69478-77-9): Replaces the phenethyl group with a benzyl moiety.

N-Phenylpyrrolidin-3-amine (CAS 17741-13-8): Lacks the methyl group at the amine and features a direct phenyl substitution. This simplification may reduce steric hindrance, increasing receptor-binding affinity in certain pharmacological contexts .

Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine): A clinically used antihistamine with a pyridyl group instead of pyrrolidine. The pyridyl nitrogen enhances hydrogen bonding, improving solubility but reducing CNS activity compared to pyrrolidine-based analogs .

Pharmacological and Physicochemical Properties

- Lipophilicity : The phenethyl group in N-Methyl-1-phenethylpyrrolidin-3-amine likely increases logP compared to benzyl or phenyl analogs, favoring membrane permeability .

- Receptor Binding : Pheniramine’s pyridyl group enhances histamine H1 receptor antagonism, whereas pyrrolidine derivatives may target dopaminergic or sigma receptors due to conformational flexibility .

- Synthetic Accessibility : Microwave-assisted Buchwald–Hartwig coupling (as in ) or regioselective nucleophilic substitution () are viable routes for similar compounds, though yields vary widely (17–95%) .

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor, 1-phenethylpyrrolidin-3-one, reacts with methylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form an imine. Sodium triacetoxyborohydride (STAB) is then employed as a selective reducing agent, effectively converting the imine to the tertiary amine without over-reduction2. This method mirrors the "Siegfried" approach documented in fentanyl analog syntheses, where STAB ensures high chemoselectivity.

Optimization Considerations

-

Solvent Choice : Tetrahydrofuran enhances imine formation kinetics due to its moderate polarity, while methanol may accelerate reduction but risks esterification side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of methylamine to ketone minimizes unreacted starting material, as excess amine can complicate purification.

-

Temperature : Reactions performed at 0–5°C suppress side reactions, improving yields to an estimated 65–75% based on analogous syntheses.

Mannich Reaction-Based Assembly of the Pyrrolidine Core

The Mannich reaction offers a modular route to β-amino ketones, which can be cyclized to form pyrrolidine derivatives. Adapting methodologies from fluoxetine intermediate syntheses, this approach constructs the pyrrolidine ring in situ with pre-installed substituents.

Stepwise Synthesis

-

Mannich Reaction : Acetophenone reacts with formaldehyde and a secondary amine (e.g., methylphenethylamine) in a C1–C4 alcohol solvent under acidic catalysis to form a β-amino ketone.

-

Cyclization : Intramolecular nucleophilic attack by the amine on the ketone generates the pyrrolidine ring, yielding 1-phenethylpyrrolidin-3-one.

-

Reductive Amination : As detailed in Section 1, the ketone is converted to the target amine.

Yield and Scalability

Patent data for analogous compounds report four-step total yields ≥74%, with Mannich reactions achieving >85% conversion efficiency. However, this route demands precise control over cyclization conditions to avoid dimerization or polymerization.

Alkylation of Pyrrolidin-3-amine Precursors

Direct alkylation of pyrrolidin-3-amine with phenethyl and methyl halides presents a theoretically straightforward pathway. However, selectivity challenges arise due to competing N- and C-alkylation, necessitating protective group strategies.

Protective Group Approach

-

Boc Protection : The primary amine is protected with tert-butoxycarbonyl (Boc) to direct alkylation to the nitrogen.

-

Sequential Alkylation : Phenethyl bromide is introduced first, followed by methyl iodide, leveraging the steric and electronic differences between the halides.

-

Deprotection : Acidic cleavage of the Boc group (e.g., HCl in dioxane) liberates the tertiary amine.

Limitations

-

Regioselectivity : Without protection, over-alkylation at the 3-position amine is prevalent, reducing yields to <40% in model systems2.

-

Purification Complexity : Mixtures of mono-, di-, and tri-alkylated products necessitate chromatographic separation, increasing operational costs.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, cost, and practicality:

| Method | Steps | Estimated Yield (%) | Cost Drivers | Scalability |

|---|---|---|---|---|

| Reductive Amination | 2 | 70–75 | STAB reagent, ketone precursor | High |

| Mannich Reaction | 4 | 60–74 | Multistep purification, catalysts | Moderate |

| Alkylation with Protection | 3 | 50–60 | Protective groups, halides | Low |

Key Findings :

-

Reductive amination balances yield and simplicity, making it the most industrially viable option.

-

The Mannich route, while lengthier, benefits from readily available starting materials (e.g., acetophenone).

-

Direct alkylation is hindered by poor selectivity, relegating it to small-scale applications2.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Methyl-1-phenethylpyrrolidin-3-amine to achieve high yield and purity?

To optimize synthesis, focus on:

- Catalyst selection : Copper(I) bromide or palladium catalysts enhance coupling efficiency in multi-step reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility and reaction kinetics, while inert atmospheres prevent undesired side reactions .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity, as demonstrated in analogous pyrrolidine derivatives .

- Temperature control : Reactions at 35–60°C balance speed and selectivity .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with δ values for methyl and phenethyl groups critical for validation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) .

- Thin-layer chromatography (TLC) : Monitors reaction progress and detects impurities using silica gel plates .

- Elemental analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

- Comparative kinetic studies : Evaluate catalysts (e.g., Cu vs. Pd) for coupling efficiency using time-resolved TLC or HPLC .

- Solvent polarity effects : Test solvents like DMF (high polarity) vs. toluene (low polarity) to assess their impact on intermediate stability .

- Computational modeling : Simulate transition states to identify steric or electronic barriers in low-yield conditions .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. What computational approaches are suitable for studying the reaction mechanisms of this compound derivatives?

- Density functional theory (DFT) : Models energy profiles for key steps like C–N bond formation or ring closure .

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways .

- Docking studies : Predicts interactions with biological targets (e.g., receptors) to guide functionalization .

Q. How can in vitro assays be designed to evaluate the pharmacological activity of this compound?

- Target-specific assays : Use kinase inhibition or receptor-binding assays (e.g., ELISA) to quantify potency .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC values .

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Toxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to measure cytotoxicity .

Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?

- Continuous flow reactors : Improve reproducibility and reduce batch variability .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Automated purification : Use flash chromatography systems with inline UV detection for consistent purity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound analogs?

- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

- 2D experiments (COSY, HSQC) : Assign overlapping peaks by correlating H–H or H–C signals .

- Comparative crystallography : Cross-validate with X-ray structures of related compounds to confirm assignments .

Q. What methodologies validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS .

- Long-term storage tests : Monitor purity over 6–12 months at 4°C, −20°C, and room temperature using accelerated stability protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.